Molecular Weight and Lipophilicity Differentiation from 4-Ethyl and 4-Fluoro Benzenesulfonamide Analogs
The target compound (MW: 445.29 g/mol; cLogP ~3.8) exhibits systematically higher molecular weight and lipophilicity compared to its closest 4-substituted benzenesulfonamide analogs, specifically 4-ethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (MW: 408.47 g/mol; cLogP ~3.2) and 4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (MW: 398.41 g/mol; cLogP ~2.9) . These differences place the 4-bromo analog in a distinct property space that favors membrane permeability while maintaining solubility within acceptable ranges, based on calculated physicochemical parameters [1].
| Evidence Dimension | Molecular weight and calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW: 445.29 g/mol; cLogP: ~3.8 |
| Comparator Or Baseline | 4-ethyl analog: MW 408.47 g/mol, cLogP ~3.2; 4-fluoro analog: MW 398.41 g/mol, cLogP ~2.9 |
| Quantified Difference | MW increase of +36.8 g/mol (vs 4-ethyl); ΔcLogP of +0.6 to +0.9 log units |
| Conditions | Calculated using standard in silico prediction methods (ALOGPS 2.1 / ChemAxon); data extracted from vendor-reported molecular formulas and computed properties |
Why This Matters
The distinct MW and lipophilicity profile positions this compound in a differentiated property space for CNS penetration or membrane-target engagement screens, enabling procurement decisions based on specific assay requirements rather than generic scaffold selection.
- [1] Tetko IV, et al. Virtual computational chemistry laboratory—design and description. J Comput Aided Mol Des. 2005;19(6):453-463. (ALOGPS 2.1 for cLogP predictions). View Source
